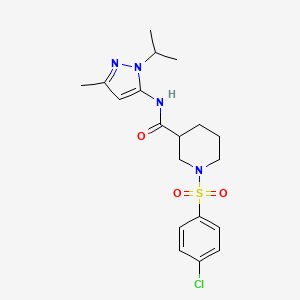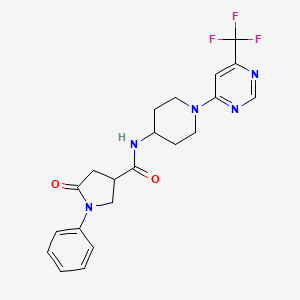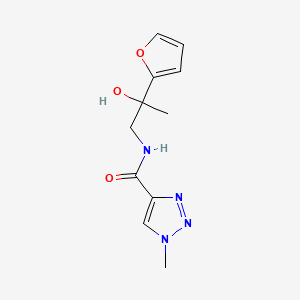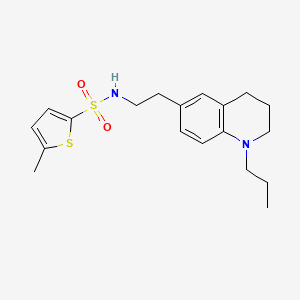
Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound characterized by the presence of a thiadiazole ring, bromobenzamide moiety, and an ethyl acetate group. This compound holds significant potential in various fields due to its unique structural attributes, chemical reactivity, and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate generally involves multi-step organic synthesis:
Formation of 1,3,4-thiadiazole: : Initiated with the cyclization of suitable precursors under controlled conditions.
Bromobenzamide Substitution: : Incorporation of the bromobenzamide group via an amide coupling reaction.
Thioacetate Ester Formation: : Conjugation of the thiadiazole ring with an ethyl acetate moiety, usually employing thioesterification reactions. Conditions: These reactions typically require the presence of catalysts, appropriate solvents (e.g., dichloromethane or chloroform), and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, production might involve scalable methods such as:
Continuous flow synthesis for the efficient handling of intermediates and the final product.
Utilization of automated systems for precise control of reaction parameters and optimization of yield.
Chemical Reactions Analysis
Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is reactive due to the presence of multiple functional groups:
Oxidation: : Can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: : Can be reduced, especially at the thiadiazole ring, to yield thiadiazoline derivatives.
Substitution: : The bromobenzamide part can participate in nucleophilic substitution reactions, exchanging the bromine atom with various nucleophiles.
Hydrolysis: : The ethyl acetate moiety is susceptible to hydrolysis, resulting in the formation of the corresponding carboxylic acid.
Common reagents include hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and strong acids/bases for hydrolysis. Major products depend on the specific reagents and conditions used.
Scientific Research Applications
This compound finds extensive applications in:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: : Exploring its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: : Potential use in drug development, particularly as a lead compound for designing drugs targeting specific biological pathways.
Industry: : As a potential catalyst or functional material in various chemical processes.
Mechanism of Action
Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its effects through interactions with molecular targets, including:
Molecular Targets: : Enzymes, receptors, or DNA, depending on the application.
Pathways: : Modulating specific biochemical pathways involved in cell proliferation, microbial growth, or chemical catalysis.
Comparison with Similar Compounds
Unique Characteristics: Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate stands out due to its combined functional groups:
The thiadiazole ring imparts significant chemical reactivity.
The bromobenzamide moiety introduces a potential site for further chemical modifications.
Ethyl 2-((5-aminothiadiazol-2-yl)thio)acetate: : Lacks the bromobenzamide group.
Methyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: : Similar structure but with a methyl ester and chlorobenzamide group.
Ethyl 2-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)thio)acetate: : Analogous but with a bromophenyl group instead of bromobenzamide.
This compound’s versatility and reactivity make it a valuable candidate for various scientific and industrial applications. Its unique structural attributes and potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[5-[(3-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDCUNSCCHNORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(2,5-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2561721.png)
![N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2561722.png)
![1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2561723.png)
![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2561727.png)
![N-(3-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2561728.png)
![4-(4-hydroxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2561729.png)


![3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2561735.png)


